
6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride is a complex organic compound with a unique structure that combines chromene and azanium chloride moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid: This compound shares a similar chromene structure but differs in its functional groups.
Flavoxate hydrochloride: Another compound with a chromene core, used as a smooth muscle antispasmodic.
Uniqueness
(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride is unique due to its combination of chromene and azanium chloride moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
101491-46-7 |
|---|---|
Molecular Formula |
C23H28ClNO2 |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium;chloride |
InChI |
InChI=1S/C23H27NO2.ClH/c1-4-13-24(14-5-2)16-18-11-12-21-20(15-18)22(25)17(3)23(26-21)19-9-7-6-8-10-19;/h6-12,15H,4-5,13-14,16H2,1-3H3;1H |
InChI Key |
TXTPAWPBOYTHGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH+](CCC)CC1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


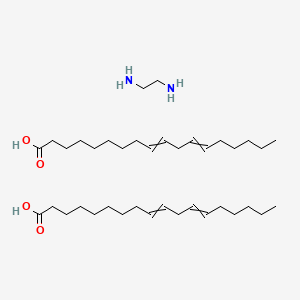
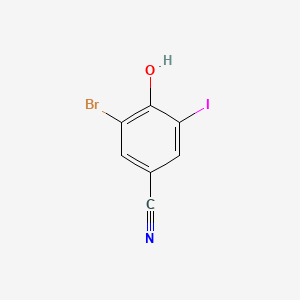
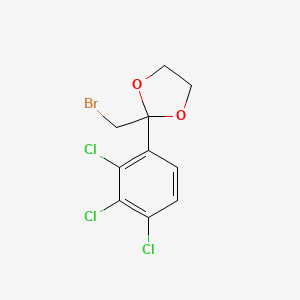

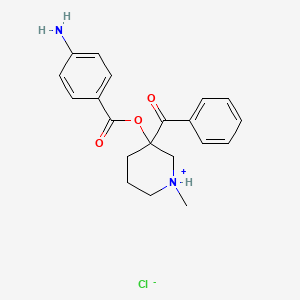
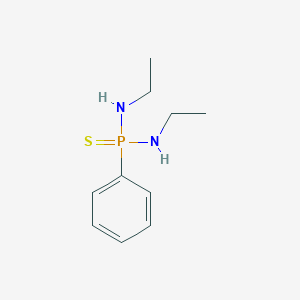

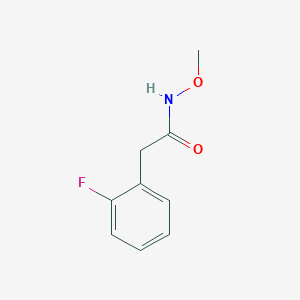
![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)




